PHM-27 (human)

Description

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBIOQUUAYXLJJ-WZUUGAJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC=N4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C135H214N34O40S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2985.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of PHM-27 in Humans: A Technical Guide

An In-depth Examination of Peptide Histidine-Methionine-27 (PHM-27), its Interaction with the Human Calcitonin Receptor, and its Role in Insulin Secretion.

Abstract

Peptide Histidine-Methionine-27 (PHM-27) is a 27-amino acid peptide hormone belonging to the glucagon-secretin superfamily. Co-synthesized with Vasoactive Intestinal Peptide (VIP) from the same precursor, PHM-27 has been identified as a potent agonist at the human calcitonin receptor (hCTR). This interaction initiates a canonical G-protein coupled receptor (GPCR) signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Beyond its effects on the calcitonin receptor, PHM-27 plays a significant role in metabolic regulation, notably by enhancing glucose-induced insulin secretion from pancreatic β-cells, a process also mediated by cAMP-dependent pathways. This technical guide provides a comprehensive overview of the function of PHM-27 in humans, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used to elucidate its physiological roles.

Introduction

PHM-27 is a biologically active peptide derived from the prepro-vasoactive intestinal peptide gene. While it shares structural homology with VIP and other members of the glucagon-secretin family, a key distinguishing feature of PHM-27 is its potent agonistic activity at the human calcitonin receptor (hCTR), a function not prominently shared by VIP.[1] This discovery has positioned PHM-27 as a molecule of interest for researchers in endocrinology, pharmacology, and drug development. This guide will delve into the technical details of PHM-27's function, presenting quantitative data, experimental protocols, and visual representations of its signaling pathways.

Interaction with the Human Calcitonin Receptor (hCTR)

The primary and most well-characterized function of PHM-27 is its role as a potent agonist for the hCTR, a class B GPCR. This interaction has been demonstrated through various functional and binding assays.

Quantitative Data: Receptor Binding and Potency

The affinity and potency of PHM-27 and other relevant ligands at the human calcitonin receptor are summarized in the table below. This data is crucial for comparing the relative activity of these peptides and for designing further experimental studies.

| Ligand | Parameter | Value | Cell Line/System | Reference |

| PHM-27 | Potency (EC50) | 11 nM | Cells expressing hCTR | [1] |

| Human Calcitonin | Kd | ~4.6 nM | Human ovarian small cell carcinoma line (BIN-67) | [2] |

| Salmon Calcitonin (8-32) | Ki | 7.2 nM | Human breast carcinoma MCF-7 cells | [3] |

Signaling Pathway

Upon binding to the hCTR, PHM-27 induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Role in Insulin Secretion

Transgenic mice expressing the human VIP/PHM-27 gene have been shown to exhibit enhanced glucose-induced insulin secretion. This suggests a physiological role for PHM-27 in the regulation of glucose homeostasis.

Signaling Pathway in Pancreatic β-Cells

In pancreatic β-cells, the binding of PHM-27 to its receptor (presumed to be the calcitonin receptor, although this requires further specific confirmation in this cell type) also leads to an increase in intracellular cAMP. This rise in cAMP potentiates glucose-stimulated insulin secretion. The mechanism involves both PKA-dependent and PKA-independent (via Epac2A) pathways. These pathways converge to enhance the exocytosis of insulin-containing granules. The cAMP signaling synergizes with the primary glucose-sensing pathway, which involves ATP production, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and calcium influx.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the function of PHM-27.

Receptor Selection and Amplification Technology (R-SAT)

This cell-based functional assay was instrumental in the initial identification of PHM-27 as an agonist for the hCTR.[1] R-SAT is a high-throughput screening method where a receptor stimulus is translated into a measurable cellular response, often cell growth, over several days.

Principle: R-SAT is based on the principle of genetic selection. Cells that express a receptor for an agonist ligand are selected and amplified relative to cells that do not. In its application for orphan GPCRs, a library of receptors is transiently transfected into cultured cells. These cells are then exposed to a library of potential ligands. Agonist binding to a specific receptor can induce a signaling cascade that leads to cellular proliferation. This results in the selective growth of cells expressing the activated receptor, which can then be identified.

General Protocol:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., NIH-3T3) is cultured. A library of plasmids, each encoding a different orphan GPCR, is transiently transfected into the cells.

-

Ligand Addition: The transfected cells are plated and exposed to a library of peptides or other small molecules.

-

Incubation and Selection: The cells are incubated for several days. Cells expressing a receptor that is activated by a ligand in the library will proliferate, while other cells will remain quiescent.

-

Assay Readout: The extent of cell proliferation is measured. This can be done using various methods, such as staining with a dye that binds to DNA (e.g., crystal violet) and measuring the absorbance, or by using reporter genes that are linked to cell growth.

-

Hit Identification: Wells showing significant cell growth indicate a "hit" – a potential interaction between a ligand and a receptor. The specific receptor and ligand are then identified for further characterization.

Cyclic AMP (cAMP) Assays

These assays are used to confirm the activation of the Gs-adenylyl cyclase pathway following receptor stimulation by PHM-27.

Principle: cAMP assays measure the intracellular concentration of cAMP. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which is a competitive immunoassay. In this assay, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The binding of the tracer to the antibody generates a FRET (Förster Resonance Energy Transfer) signal. An increase in intracellular cAMP leads to a decrease in the FRET signal.

General Protocol:

-

Cell Culture and Stimulation: Cells expressing the hCTR are cultured in microtiter plates. The cells are then stimulated with varying concentrations of PHM-27 or other ligands for a defined period.

-

Cell Lysis and Reagent Addition: A lysis buffer is added to release intracellular cAMP. Subsequently, the HTRF reagents (a cAMP-d2 tracer and an anti-cAMP antibody labeled with a cryptate) are added.

-

Incubation: The plate is incubated at room temperature to allow the competitive binding reaction to reach equilibrium.

-

Signal Detection: The fluorescence is read on a compatible plate reader at two different wavelengths (for the donor and acceptor fluorophores).

-

Data Analysis: The ratio of the two fluorescence signals is calculated, and a standard curve is used to determine the concentration of cAMP in each sample. Dose-response curves are then generated to determine the EC50 values for the ligands.

Radioligand Competition Binding Assays

These assays are used to determine the binding affinity (Ki) of unlabeled ligands, such as PHM-27, to the hCTR by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Principle: A fixed concentration of a radiolabeled ligand (e.g., [125I]calcitonin) is incubated with cell membranes expressing the hCTR in the presence of increasing concentrations of an unlabeled competitor ligand (e.g., PHM-27). The amount of radiolabeled ligand bound to the receptor is then measured. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

General Protocol:

-

Membrane Preparation: Cell membranes are prepared from cells overexpressing the hCTR.

-

Binding Reaction: The cell membranes are incubated in a buffer containing a fixed concentration of the radiolabeled ligand (e.g., [125I]calcitonin) and varying concentrations of the unlabeled competitor ligand (PHM-27, human calcitonin, or salmon calcitonin (8-32)).

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

-

Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand. Non-linear regression analysis is used to determine the IC50 value, from which the Ki value is calculated.

Conclusion

PHM-27 is a multifaceted peptide hormone with a significant and potent agonistic effect on the human calcitonin receptor, leading to the activation of the cAMP signaling pathway. This interaction underscores a potential physiological role for PHM-27 in processes regulated by the calcitonin receptor. Furthermore, its ability to enhance glucose-induced insulin secretion highlights its importance in metabolic regulation and suggests it as a potential area of interest for the development of novel therapeutics for metabolic disorders. The experimental methodologies detailed in this guide provide a framework for the continued investigation of PHM-27 and other novel peptide-receptor interactions, paving the way for a deeper understanding of human physiology and the identification of new drug targets.

References

- 1. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcitonin, human – Agonist of the calcitonin receptor CTR - SB PEPTIDE [sb-peptide.com]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

The Discovery and Origin of Human PHM-27: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and origin of Peptide Histidine Methionine-27 (PHM-27), a 27-amino acid peptide with significant biological activities. We delve into the seminal experiments that led to its identification, detailing the molecular biology techniques employed. Furthermore, this guide outlines the genetic origin of PHM-27, its precursor peptide, and its relationship to Vasoactive Intestinal Peptide (VIP). Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this important peptide hormone.

Introduction

PHM-27, also known as Peptide Histidine Methioninamide, is a neuropeptide that belongs to the glucagon/secretin superfamily. Its discovery was a direct result of the application of molecular cloning techniques to elucidate the precursor for Vasoactive Intestinal Peptide (VIP). Initial studies on a similar peptide isolated from porcine intestine, named PHI-27 (Peptide Histidine Isoleucine), paved the way for the identification of its human counterpart.[1] PHM-27 is the human analogue of porcine PHI-27, differing by two amino acids.[2] This guide will provide a detailed account of the scientific journey to uncover PHM-27, from the initial hypothesis to the characterization of its genetic origin and biological function.

The Discovery of PHM-27: Unraveling the Precursor

The discovery of human PHM-27 was not a direct isolation of the peptide itself, but rather a deduction from the nucleotide sequence of the messenger RNA (mRNA) encoding the precursor protein for VIP.[3][4] This precursor is known as prepro-VIP. The key experimental steps involved the creation and screening of a complementary DNA (cDNA) library from a human neuroblastoma cell line, which was known to produce VIP.[5][6]

Experimental Protocol: cDNA Library Construction and Screening

The following protocol is a synthesized representation of the standard methodologies used in the early 1980s for the construction and screening of cDNA libraries, as referenced in the literature describing the discovery of the VIP precursor.[7]

Objective: To isolate the cDNA clone containing the coding sequence for the human prepro-VIP.

Materials:

-

Human neuroblastoma cell line (e.g., NB-OK-1)

-

Guanidinium thiocyanate

-

Oligo(dT)-cellulose

-

Reverse transcriptase

-

DNA Polymerase I

-

S1 nuclease

-

EcoRI methylase

-

EcoRI linkers

-

T4 DNA ligase

-

Lambda phage vector (e.g., λgt10)

-

E. coli host strain

-

Nitrocellulose filters

-

Synthetic oligodeoxynucleotide probes (radiolabeled)

Procedure:

-

RNA Isolation: Total RNA was extracted from the human neuroblastoma cell line using the guanidinium thiocyanate method to inhibit ribonuclease activity.

-

mRNA Purification: Polyadenylated mRNA was isolated from the total RNA by affinity chromatography on an oligo(dT)-cellulose column.

-

First-Strand cDNA Synthesis: The purified mRNA served as a template for the synthesis of the first strand of cDNA using reverse transcriptase and an oligo(dT) primer.

-

Second-Strand cDNA Synthesis: The second strand of the cDNA was synthesized using DNA Polymerase I. The hairpin loop formed at the 3' end of the first strand by reverse transcriptase acted as a primer.

-

Hairpin Loop Cleavage: The single-stranded hairpin loop was cleaved using S1 nuclease to generate a double-stranded cDNA molecule.

-

Protection of Internal EcoRI Sites: The double-stranded cDNA was treated with EcoRI methylase to protect any internal EcoRI recognition sites from subsequent digestion.

-

Ligation of EcoRI Linkers: Synthetic EcoRI linkers were ligated to the blunt ends of the cDNA using T4 DNA ligase.

-

EcoRI Digestion: The cDNA was then digested with the EcoRI restriction enzyme to create cohesive ends.

-

Ligation into Phage Vector: The cDNA was ligated into the EcoRI site of a lambda phage vector, such as λgt10.

-

In Vitro Packaging and Transfection: The recombinant phage DNA was packaged into phage particles in vitro and used to transfect an appropriate E. coli host strain.

-

Library Screening:

-

The resulting phage plaques were lifted onto nitrocellulose filters.

-

The filters were hybridized with radiolabeled synthetic oligodeoxynucleotide probes. These probes were designed based on the known amino acid sequence of VIP.

-

Positive plaques, indicating the presence of the prepro-VIP cDNA, were identified by autoradiography.

-

-

Plaque Purification and DNA Isolation: Positive plaques were isolated and purified, and the recombinant phage DNA was extracted. The cDNA insert was then subcloned into a plasmid vector for sequencing.

Experimental Protocol: Nucleotide Sequencing

The nucleotide sequence of the isolated prepro-VIP cDNA was determined using a combination of the Maxam-Gilbert chemical sequencing method and the Sanger dideoxy chain termination method.[3][7]

Objective: To determine the nucleotide sequence of the prepro-VIP cDNA.

Procedure (Sanger Method Principle):

-

Template Preparation: The purified plasmid DNA containing the cDNA insert was denatured to produce single-stranded DNA.

-

Sequencing Reaction: The single-stranded DNA was used as a template in four separate enzymatic reactions. Each reaction contained:

-

A short, radiolabeled primer that anneals to the vector sequence adjacent to the cDNA insert.

-

DNA polymerase.

-

All four deoxynucleoside triphosphates (dNTPs).

-

A small amount of one of the four dideoxynucleoside triphosphates (ddNTPs), with each of the four reactions containing a different ddNTP (ddATP, ddGTP, ddCTP, or ddTTP).

-

-

Chain Termination: The incorporation of a ddNTP terminates the elongation of the DNA strand. This results in a series of radiolabeled DNA fragments of different lengths, with the last nucleotide being the specific ddNTP used in that reaction.

-

Gel Electrophoresis and Autoradiography: The fragments from the four reactions were separated by size using polyacrylamide gel electrophoresis. The sequence of the DNA was then read directly from the resulting autoradiogram.

By analyzing the complete nucleotide sequence of the prepro-VIP mRNA, researchers discovered an open reading frame that encoded not only VIP but also a novel 27-amino acid peptide, which they named PHM-27.[3][4]

The Genetic Origin of PHM-27

PHM-27 originates from the same gene as VIP, the VIP gene. This gene is located on human chromosome 6q25.2.[7][8] The VIP gene is composed of seven exons and six introns.[2][9] The coding sequences for PHM-27 and VIP are located on two distinct and adjacent exons: exon IV for PHM-27 and exon V for VIP.[2][5][8][10]

The precursor protein, prepro-VIP, is a 170-amino acid polypeptide.[8] Post-translational processing of this precursor by prohormone convertases leads to the generation of several peptides, including PHM-27 and VIP.[8]

Quantitative Data

The following tables summarize the key quantitative data for human PHM-27.

Table 1: Physicochemical Properties of Human PHM-27

| Property | Value | Reference |

| Number of Amino Acids | 27 | [2] |

| Molecular Weight | 2985.44 Da | [11] |

| Amino Acid Sequence | HADGVFTSDFSKLLGQLSAKKYLESLM-NH2 | [2][11] |

Table 2: Amino Acid Sequence Comparison of Human PHM-27 and Porcine PHI-27

| Position | Human PHM-27 | Porcine PHI-27 |

| 1 | His | His |

| 2 | Ala | Ala |

| 3 | Asp | Asp |

| 4 | Gly | Gly |

| 5 | Val | Val |

| 6 | Phe | Phe |

| 7 | Thr | Thr |

| 8 | Ser | Ser |

| 9 | Asp | Asp |

| 10 | Phe | Phe |

| 11 | Ser | Ser |

| 12 | Lys | Arg |

| 13 | Leu | Leu |

| 14 | Leu | Leu |

| 15 | Gly | Gly |

| 16 | Gln | Gln |

| 17 | Leu | Leu |

| 18 | Ser | Ser |

| 19 | Ala | Ala |

| 20 | Lys | Lys |

| 21 | Lys | Lys |

| 22 | Tyr | Tyr |

| 23 | Leu | Leu |

| 24 | Glu | Glu |

| 25 | Ser | Ser |

| 26 | Leu | Leu |

| 27 | Met | Ile |

| Differences are highlighted in bold.[2] |

Table 3: Tissue Concentration of PHM-27

| Tissue | Concentration | Reference |

| Human Hypothalamus | 19.3 ± 6.2 pmol/hypothalamus |

Experimental Protocol: Radioimmunoassay (RIA) for PHM-27 Quantification

The quantification of PHM-27 in biological samples is typically performed using a competitive radioimmunoassay (RIA). The following is a general protocol for a peptide RIA.

Objective: To measure the concentration of PHM-27 in a biological sample.

Materials:

-

Specific antibody against PHM-27

-

Radiolabeled PHM-27 (e.g., ¹²⁵I-PHM-27)

-

PHM-27 standards of known concentrations

-

Biological sample (e.g., plasma, tissue extract)

-

Assay buffer

-

Secondary antibody (precipitating antibody)

-

Gamma counter

Procedure:

-

Preparation of Reagents:

-

Prepare a standard curve by serially diluting the PHM-27 standard to a range of known concentrations.

-

Dilute the primary antibody and the radiolabeled PHM-27 in assay buffer.

-

-

Assay Setup:

-

In a series of tubes, add a fixed amount of the primary antibody.

-

To the standard tubes, add the different concentrations of the PHM-27 standard.

-

To the sample tubes, add the biological samples.

-

-

Competitive Binding:

-

Add a fixed amount of radiolabeled PHM-27 to all tubes (except for the total counts tube).

-

Incubate the mixture to allow for competitive binding of the labeled and unlabeled PHM-27 to the primary antibody.

-

-

Separation of Bound and Free Antigen:

-

Add a secondary antibody that binds to the primary antibody, causing the antigen-antibody complexes to precipitate.

-

Centrifuge the tubes to pellet the precipitated complexes.

-

-

Measurement of Radioactivity:

-

Carefully decant the supernatant.

-

Measure the radioactivity in the pellet using a gamma counter.

-

-

Data Analysis:

-

Plot the radioactivity of the standards against their known concentrations to generate a standard curve.

-

Determine the concentration of PHM-27 in the biological samples by interpolating their radioactivity values on the standard curve.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the discovery of human PHM-27.

Signaling Pathway

Caption: PHM-27 signaling through the calcitonin receptor.

Conclusion

The discovery of human PHM-27 is a testament to the power of molecular biology in uncovering novel bioactive peptides. Its origin from the same precursor as VIP highlights the efficiency of the genome in generating functional diversity from a single gene. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of peptide pharmacology and drug development. The elucidation of its signaling pathway through the calcitonin receptor opens up avenues for investigating its physiological roles and therapeutic potential. Further research into the diverse functions of PHM-27 is warranted to fully understand its importance in human health and disease.

References

- 1. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and primary structure of human PHI (peptide HI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and expression of the vasoactive intestinal peptide (VIP) gene in a human tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide radioimmunoassay (ria) | PDF [slideshare.net]

- 5. Receptor Activity-modifying Protein-directed G Protein Signaling Specificity for the Calcitonin Gene-related Peptide Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solution radioimmunoassay of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. phoenixbiotech.net [phoenixbiotech.net]

- 10. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

An In-depth Technical Guide to Human PHM-27: Amino Acid Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the human peptide hormone PHM-27, including its amino acid sequence, predicted structure, and its role as a potent agonist of the human calcitonin receptor. Detailed experimental protocols for studying its activity are also presented.

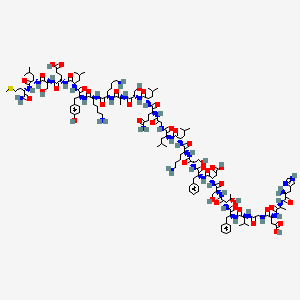

Amino Acid Sequence and Physicochemical Properties of Human PHM-27

Human PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide hormone. It is derived from the same precursor protein as Vasoactive Intestinal Peptide (VIP). The primary sequence of human PHM-27 is as follows:

His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH₂

The C-terminal methionine residue is amidated, a common post-translational modification for many bioactive peptides that often contributes to their stability and receptor binding affinity.

| Property | Value |

| Molecular Formula | C₁₃₅H₂₁₄N₃₄O₄₀S |

| Molecular Weight | 2985.44 Da |

| Full Name | Peptide Histidine Methionine-27 |

| Origin | Prepro-Vasoactive Intestinal Peptide (prepro-VIP) |

Predicted Structure of Human PHM-27

Currently, no experimentally determined three-dimensional structure of human PHM-27 is available in the Protein Data Bank (PDB). However, computational modeling can provide valuable insights into its potential conformation. Tools such as AlphaFold and PEP-FOLD are state-of-the-art methods for predicting protein and peptide structures from their amino acid sequences.

A predicted structure of human PHM-27 suggests a predominantly alpha-helical conformation, which is a common structural motif for peptide hormones that bind to G-protein coupled receptors. This helical structure is thought to be important for its interaction with the calcitonin receptor.

Signaling Pathway of Human PHM-27

PHM-27 is a potent agonist of the human calcitonin receptor (CTR), a member of the Class B G-protein coupled receptor (GPCR) family. Upon binding to the CTR, PHM-27 initiates a downstream signaling cascade primarily through the Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response. The CTR can also couple to the Gq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

The following diagram illustrates the signaling pathway of PHM-27 upon binding to the calcitonin receptor.

The Making of a Messenger: A Technical Guide to the Proteolytic Processing of Prepro-Vasoactive Intestinal Polypeptide to PHM-27

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the molecular journey from the precursor protein, prepro-vasoactive intestinal polypeptide (prepro-VIP), to the bioactive peptide, Peptide Histidine Methionine-27 (PHM-27). This document provides a comprehensive overview of the enzymatic cascade, intermediate products, and key regulatory steps involved in this critical post-translational modification process. The information presented herein is intended to serve as a valuable resource for researchers investigating the physiological roles of PHM-27, scientists developing novel therapeutics targeting this pathway, and professionals in drug development seeking to understand the biosynthesis of this important signaling molecule.

Introduction to Prepro-Vasoactive Intestinal Polypeptide and its Bioactive Products

Prepro-vasoactive intestinal polypeptide is a 170-amino acid precursor protein that gives rise to several biologically active peptides, including the well-characterized Vasoactive Intestinal Peptide (VIP) and PHM-27.[1] These peptides are members of the secretin/glucagon superfamily and play crucial roles in a wide array of physiological processes, including neurotransmission, smooth muscle relaxation, and hormone secretion. The human VIP gene, located on chromosome 6q25.2, is composed of seven exons, with the coding sequences for PHM-27 and VIP located on two separate, adjacent exons.[2][3] This genetic organization underscores the coordinated expression of these related peptides.

PHM-27, a 27-amino acid peptide, shares significant sequence homology with VIP and exhibits a range of biological activities. In humans, it is the counterpart to the porcine peptide histidine isoleucine (PHI).[1] The precise and regulated processing of prepro-VIP is essential for the generation of mature, functional PHM-27 and VIP.

The Proteolytic Processing Pathway of Prepro-VIP to PHM-27

The conversion of prepro-VIP to mature PHM-27 is a multi-step process that occurs within the secretory pathway of expressing cells. This intricate cascade involves a series of specific enzymatic cleavages.

Initial Cleavage and Formation of Pro-VIP

The journey begins with the removal of the N-terminal signal peptide from prepro-VIP by a signal peptidase in the endoplasmic reticulum. This initial cleavage event generates the 149-amino acid intermediate, pro-VIP .

Endoproteolytic Cleavage by Prohormone Convertases

Pro-VIP is then transported to the trans-Golgi network and secretory granules, where it undergoes further processing by prohormone convertases (PCs) , a family of subtilisin-like serine endoproteases. These enzymes recognize and cleave at specific single or paired basic amino acid residues (e.g., Arg-Arg, Lys-Arg). Within the pro-VIP sequence, cleavage by PCs liberates the PHM-27 precursor, which contains a C-terminal extension.

Exoproteolytic Trimming by Carboxypeptidases

Following the action of prohormone convertases, a carboxypeptidase B-like enzyme removes the C-terminal basic residues from the PHM-27 precursor. This trimming step is crucial for exposing the C-terminal glycine residue, a prerequisite for the final amidation step.

C-terminal Amidation by Peptidylglycine Alpha-Amidating Monooxygenase (PAM)

The final and critical step in the maturation of PHM-27 is the C-terminal amidation, catalyzed by the bifunctional enzyme peptidylglycine alpha-amidating monooxygenase (PAM) . The PAM enzyme first hydroxylates the C-terminal glycine residue, which is then cleaved, resulting in the formation of a C-terminal amide group. This amidation is essential for the biological activity and stability of PHM-27.

Below is a diagram illustrating the sequential processing of prepro-VIP to yield mature PHM-27.

Quantitative Data on PHM-27 and VIP

The relative expression and processing of prepro-VIP can vary between different tissues and disease states, leading to different concentrations of PHM-27 and VIP. The following table summarizes available data on the concentrations of these peptides in human tissues.

| Tissue | PHM-27 Concentration (pmol/g wet weight) | VIP Concentration (pmol/g wet weight) | VIP/PHM Ratio | Reference |

| Penile Corpus Cavernosum | 42.0 +/- 7.5 | 54.4 +/- 15.3 | 1.5 +/- 0.4 | [1] |

| Penile Circumflex Veins | 9.6 +/- 2.6 | 28.0 +/- 7.7 | 3.1 +/- 0.4 | [1] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed to study the processing of prepro-VIP and to quantify its products.

Radioimmunoassay (RIA) for PHM-27 Quantification

Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as PHM-27, in biological samples.

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled PHM-27 (tracer) competes with the unlabeled PHM-27 in the sample for a limited number of binding sites on a specific anti-PHM-27 antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled PHM-27 in the sample.

General Protocol:

-

Reagent Preparation: Prepare assay buffer, standards with known concentrations of PHM-27, and the radiolabeled PHM-27 tracer.

-

Assay Setup: In assay tubes, add a fixed amount of anti-PHM-27 antibody, the radiolabeled tracer, and either the standard or the unknown sample.

-

Incubation: Incubate the mixture to allow the competitive binding to reach equilibrium.

-

Separation: Separate the antibody-bound tracer from the free tracer. This is often achieved by adding a secondary antibody that precipitates the primary antibody-antigen complex.

-

Counting: Measure the radioactivity of the bound fraction using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the concentration of PHM-27 in the unknown samples by interpolating their radioactivity values on the standard curve.

The following diagram outlines the workflow for a competitive radioimmunoassay.

High-Performance Liquid Chromatography (HPLC) for Peptide Separation

HPLC is a powerful technique for separating, identifying, and quantifying the different peptide products generated from prepro-VIP processing.

Principle: Reversed-phase HPLC (RP-HPLC) is commonly used for peptide separation. Peptides are passed through a column containing a nonpolar stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the peptides. Peptides with higher hydrophobicity will interact more strongly with the stationary phase and thus have longer retention times.

General Protocol:

-

Sample Preparation: Extract peptides from the tissue or cell culture media. The sample should be clarified by centrifugation or filtration before injection.

-

Column and Mobile Phase Selection: A C18 column is commonly used for peptide separations. The mobile phase typically consists of two solvents: Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Gradient Elution: A gradient of increasing Solvent B concentration is used to elute the peptides from the column. A shallow gradient is often employed for optimal resolution of complex peptide mixtures.

-

Detection: Peptides are typically detected by their absorbance at 214 nm or 280 nm as they elute from the column.

-

Fraction Collection and Analysis: Fractions corresponding to different peaks can be collected and further analyzed by techniques such as mass spectrometry or RIA to identify the specific peptides.

Mass Spectrometry for Peptide Identification and Sequencing

Mass spectrometry is an indispensable tool for the definitive identification and characterization of peptides derived from prepro-VIP processing.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For peptide analysis, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate gas-phase peptide ions. These ions are then separated by a mass analyzer based on their m/z. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide ions and obtain sequence information.

General Protocol:

-

Sample Preparation: Peptides separated by HPLC or other methods are introduced into the mass spectrometer.

-

Ionization: The peptides are ionized using ESI or MALDI.

-

Mass Analysis (MS1): The m/z of the intact peptide ions is measured to determine their molecular weights.

-

Tandem Mass Spectrometry (MS/MS): A specific peptide ion is selected and fragmented by collision-induced dissociation (CID) or other fragmentation methods.

-

Fragment Ion Analysis (MS2): The m/z of the fragment ions is measured. The resulting fragmentation pattern provides information about the amino acid sequence of the peptide.

-

Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptide.

In Vitro Cleavage Assays

In vitro cleavage assays are used to study the activity of the processing enzymes and to confirm the specific cleavage sites within the prepro-VIP sequence.

Principle: A synthetic peptide substrate corresponding to a specific region of pro-VIP is incubated with a purified processing enzyme (e.g., a prohormone convertase or PAM). The reaction products are then analyzed to determine if the expected cleavage has occurred.

General Protocol:

-

Substrate and Enzyme Preparation: Synthesize a peptide substrate containing the putative cleavage site. Purify the recombinant processing enzyme.

-

Reaction Setup: Incubate the peptide substrate with the enzyme in a reaction buffer under optimal conditions (e.g., pH, temperature, cofactors).

-

Reaction Termination: Stop the reaction after a specific time, often by adding an inhibitor or by heat inactivation.

-

Product Analysis: Analyze the reaction mixture using HPLC or mass spectrometry to identify the cleavage products.

The following diagram depicts a general workflow for an in vitro enzyme cleavage assay.

Conclusion

The proteolytic processing of prepro-vasoactive intestinal polypeptide to yield PHM-27 is a highly regulated and complex process involving a series of specific enzymatic steps. Understanding this pathway is fundamental for elucidating the physiological functions of PHM-27 and for the development of therapeutic strategies that target this system. The experimental protocols outlined in this guide provide a foundation for researchers to investigate this intricate biosynthetic pathway and to quantify its products in various biological contexts. Further research into the tissue-specific regulation of prepro-VIP processing will undoubtedly provide deeper insights into the diverse roles of PHM-27 in health and disease.

References

An In-depth Technical Guide on the Physiological Role of PHM-27 in the Gastrointestinal System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Histidine Methionine (PHM-27), a 27-amino acid peptide, is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family of hormones. Co-synthesized and released with VIP from enteric neurons, PHM-27 plays a significant, albeit generally less potent, role in regulating various functions within the gastrointestinal (GI) system. This technical guide provides a comprehensive overview of the physiological actions of PHM-27, focusing on its effects on intestinal motility and secretion. Detailed experimental protocols for studying these effects are provided, along with a summary of quantitative data and a depiction of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development.

Introduction

PHM-27 is a peptide hormone derived from the same precursor protein as Vasoactive Intestinal Peptide (VIP), prepro-VIP.[1][2] Structurally and functionally similar to VIP, PHM-27 is found throughout the gastrointestinal tract and in the nervous system.[1] It exerts its biological effects by interacting with the same receptors as VIP, namely the VPAC1 and VPAC2 receptors, which are G-protein coupled receptors.[3][4] While its physiological actions often mirror those of VIP, including relaxation of smooth muscle and stimulation of intestinal secretion, PHM-27 typically exhibits a lower potency.[4] This guide will delve into the specific roles of PHM-27 in the GI tract, presenting a detailed analysis of its functions, the methodologies used to study them, and the molecular pathways it activates.

Data Presentation: Quantitative Analysis of PHM-27 Bioactivity

The following tables summarize the available quantitative data comparing the biological activity of PHM-27 and VIP in the gastrointestinal system.

Table 1: Receptor Binding Affinity

| Peptide | Receptor | Reported Kd or Ki (nM) | Species/Tissue | Reference |

| PHM-27 | VPAC1 | Lower affinity than VIP | Human | [4] |

| PHM-27 | VPAC2 | Lower affinity than VIP | Human | [4] |

| VIP | VPAC1 | ~0.5 | Human | [4] |

| VIP | VPAC2 | ~0.5 | Human | [4] |

Note: Specific Ki or Kd values for PHM-27 are not consistently reported in the literature, but it is widely accepted that its affinity for VPAC receptors is lower than that of VIP.

Table 2: Effect on Gastrointestinal Motility (Smooth Muscle Relaxation)

| Peptide | Preparation | EC50 (nM) | Species | Reference |

| PHM-27 | - | Generally higher than VIP | - | [5] |

| VIP | Human Stomach Antrum SMCs | 0.53 ± 0.17 | Human | [6][7] |

| VIP | Human Stomach Fundus SMCs | 3.4 ± 1.4 | Human | [6][7] |

Table 3: Effect on Intestinal Secretion (Chloride Secretion)

| Peptide | Preparation | EC50 (nM) | Species | Reference |

| PHM-27 | - | Higher than VIP | - | General finding |

| VIP | T84 Colonic Epithelial Cells | ~1 | Human | [8] |

Note: Quantitative dose-response data for PHM-27-induced intestinal secretion is not extensively detailed in the available literature. It is understood to be a secretagogue, but less potent than VIP.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological role of PHM-27 in the gastrointestinal system.

Organ Bath for Studying Intestinal Motility

The organ bath technique is a classic in vitro method to assess the contractility of intestinal smooth muscle in response to pharmacological agents like PHM-27.

Objective: To determine the dose-response relationship of PHM-27 on the relaxation of pre-contracted intestinal smooth muscle strips.

Materials:

-

Guinea pig ileum (or other intestinal segments from rat, mouse, etc.)

-

Student Organ Bath with a kymograph or a force-displacement transducer and data acquisition system.[1][9][10][11]

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6).[1]

-

Carbogen gas (95% O2, 5% CO2).

-

Contractile agent (e.g., Histamine, Carbachol, KCl).

-

PHM-27 and VIP stock solutions.

Procedure:

-

A guinea pig is euthanized, and a segment of the ileum is excised and placed in a petri dish containing warm, aerated Tyrode's solution.[1][10]

-

The lumen of the ileum is gently flushed with Tyrode's solution to remove its contents.[1]

-

A 2-3 cm segment of the ileum is cut and mounted in the organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.[1][9][10][11]

-

One end of the tissue is attached to a fixed point, and the other end is connected to a force transducer.[9] An initial tension of 0.5-1.0 g is applied, and the tissue is allowed to equilibrate for 30-60 minutes, with the Tyrode's solution being changed every 10-15 minutes.[1][10][11]

-

A submaximal contraction is induced by adding a contractile agent (e.g., histamine at a concentration that produces approximately 80% of the maximal response).

-

Once the contraction has stabilized, cumulative or non-cumulative doses of PHM-27 are added to the bath, and the resulting relaxation is recorded.

-

The tissue is washed thoroughly between different drug additions to allow it to return to the baseline.

-

The same procedure is repeated with VIP for a comparative analysis.

-

The percentage of relaxation is calculated relative to the initial contraction, and a dose-response curve is plotted to determine the EC50 value.

Workflow Diagram:

Ussing Chamber for Studying Intestinal Secretion

The Ussing chamber is an in vitro technique used to measure ion transport across epithelial tissues, such as the intestinal mucosa.

Objective: To measure the effect of PHM-27 on electrogenic ion secretion (primarily chloride) across the colonic mucosa.

Materials:

-

Ussing chamber system with voltage-clamp apparatus.[14][15][16]

-

Krebs-Ringer bicarbonate solution (composition may vary but a typical solution contains in mM: NaCl 115, NaHCO3 25, K2HPO4 2.4, KH2PO4 0.4, CaCl2 1.2, MgCl2 1.2, and Glucose 10).[16]

-

Carbogen gas (95% O2, 5% CO2).

-

PHM-27 and VIP stock solutions.

-

Inhibitors such as bumetanide (an inhibitor of the Na+-K+-2Cl- cotransporter).[8]

Procedure:

-

A segment of the colon is obtained and immediately placed in ice-cold, oxygenated Krebs-Ringer solution.

-

The muscle layers are stripped away from the mucosa to isolate the epithelial layer.

-

The mucosal sheet is mounted between the two halves of the Ussing chamber, separating the mucosal (luminal) and serosal (basolateral) sides.[14]

-

Both chambers are filled with an equal volume of Krebs-Ringer solution, maintained at 37°C, and continuously gassed with carbogen.[14]

-

The tissue is short-circuited by a voltage-clamp apparatus, which maintains the transepithelial potential difference at 0 mV. The current required to do this is the short-circuit current (Isc) and is a measure of net ion transport.

-

After a period of equilibration (30-60 minutes) to achieve a stable baseline Isc, PHM-27 is added to the serosal side of the tissue in increasing concentrations.

-

The change in Isc (ΔIsc) is recorded, which primarily reflects chloride secretion in the colon.

-

To confirm that the change in Isc is due to chloride secretion, an inhibitor like bumetanide can be added to the serosal side to block the Na+-K+-2Cl- cotransporter.

-

The experiment is repeated with VIP for comparison.

-

A dose-response curve of ΔIsc versus peptide concentration is plotted to determine the EC50.

Workflow Diagram:

Signaling Pathways

PHM-27, like VIP, primarily signals through the activation of VPAC1 and VPAC2 receptors, which are coupled to the Gs alpha subunit of the heterotrimeric G protein. This initiates a canonical signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP).

Signaling Pathway Diagram:

Description of the Signaling Pathway:

-

Receptor Binding: PHM-27 binds to VPAC1 or VPAC2 receptors on the surface of intestinal smooth muscle cells or epithelial cells.[3][4]

-

G-protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[17]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.[18]

-

Phosphorylation of Downstream Effectors: Activated PKA then phosphorylates various downstream target proteins.

-

In smooth muscle cells: PKA-mediated phosphorylation leads to a decrease in intracellular calcium levels and dephosphorylation of myosin light chains, resulting in smooth muscle relaxation.[19]

-

In epithelial cells: PKA phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel on the apical membrane, leading to chloride and water secretion into the intestinal lumen.[8][20]

-

Conclusion

PHM-27 is an important, though often secondary, player in the complex regulation of gastrointestinal function. Its actions, which are qualitatively similar to VIP, contribute to the overall control of intestinal motility and secretion. The lower potency of PHM-27 compared to VIP suggests a role in fine-tuning these physiological processes. A thorough understanding of the distinct and overlapping roles of PHM-27 and VIP is crucial for the development of novel therapeutic agents targeting the VPAC receptor system for the treatment of gastrointestinal disorders such as inflammatory bowel disease, irritable bowel syndrome, and secretory diarrhea. Further research is warranted to fully elucidate the specific quantitative contributions of PHM-27 to GI physiology and pathophysiology.

References

- 1. rjptsimlab.com [rjptsimlab.com]

- 2. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Peptides PHI and VIP: comparison between vascular and nonvascular smooth muscle effect in rabbit uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PKA Substrates [esbl.nhlbi.nih.gov]

- 7. Vasoactive intestinal peptide receptor subtypes and signalling pathways involved in relaxation of human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vasoactive intestinal polypeptide-induced chloride secretion by a colonic epithelial cell line. Direct participation of a basolaterally localized Na+,K+,Cl- cotransport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 10. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of an Ussing Chamber System Equipped with Rat Intestinal Tissues to Predict Intestinal Absorption and Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Ussing chamber and measurement of drug actions on mucosal ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclic AMP regulation of pro-vasoactive intestinal polypeptide/PHM-27 synthesis in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PKA-mediated phosphorylation of the beta1-adrenergic receptor promotes Gs/Gi switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interaction of NO and VIP in gastrointestinal smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Elevated cAMP in intestinal epithelial cells during experimental cholera and salmonellosis - PubMed [pubmed.ncbi.nlm.nih.gov]

PHM-27 (human) as a Calcitonin Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the human peptide PHM-27 as a potent agonist for the human calcitonin receptor (hCTR). It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

PHM-27 (Peptide Histidine Methioninamide-27) has been identified as a potent agonist at the human calcitonin receptor.[1][2] The following table summarizes the key quantitative metrics of this interaction.

| Compound | Assay Type | Cell Line/System | Quantitative Value | Reference |

| PHM-27 (human) | Functional Assay (cAMP accumulation) | Cells with transiently expressed hCTR | EC50 = 11 nM | [1][2][3] |

| human Calcitonin | Functional Assay (Calcium Flux) | HiTSeeker CALCR Cell Line | EC50 = 8.00 x 10⁻⁸ M | [4] |

| human Calcitonin | Functional Assay (cAMP Flux) | HiTSeeker CALCR Cell Line | EC50 = 5.12 x 10⁻¹¹ M | [4] |

| human Calcitonin | Binding Assay | Human ovarian small cell carcinoma cell line | Kd ≈ 4.6 nM | [5] |

Signaling Pathway

The calcitonin receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[5][6] Upon agonist binding, such as with PHM-27, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3][7] This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. Some studies also suggest that the calcitonin receptor can couple to other signaling pathways, including those mediated by intracellular calcium.[4][8]

Experimental Protocols

The characterization of PHM-27 as a calcitonin receptor agonist involves several key experimental procedures. These protocols are designed to assess the binding affinity and functional potency of the peptide.

Cell Culture and Receptor Expression

-

Cell Lines: Commonly used cell lines for studying GPCRs include Human Embryonic Kidney 293 (HEK293) cells, Chinese Hamster Ovary (CHO) cells, and 3T3 cells.[1][9]

-

Receptor Expression: To study the specific interaction with the human calcitonin receptor, these cells are often transiently transfected with a plasmid containing the cDNA for the hCTR.[1][9] This allows for high-level expression of the receptor on the cell surface.

Radioligand Binding Assays (Competition Binding)

Competition binding studies are performed to determine the ability of a test compound (PHM-27) to displace a known radiolabeled ligand from the receptor.

-

Membrane Preparation: Cells expressing the hCTR are harvested and homogenized to prepare a membrane fraction that is rich in the receptor.

-

Radioligand: A commonly used radioligand for the calcitonin receptor is ¹²⁵I-labeled salmon calcitonin.[1]

-

Assay Procedure:

-

A constant concentration of the radioligand is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled competitor (e.g., PHM-27, unlabeled calcitonin) are added.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated, typically by filtration.

-

The amount of radioactivity bound to the membranes is quantified.

-

-

Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated.

Functional Assay: cAMP Accumulation

This assay measures the ability of an agonist to stimulate the production of intracellular cAMP.

-

Cell Preparation: Cells expressing the hCTR are plated in multi-well plates.

-

Stimulation: The cells are treated with varying concentrations of the agonist (e.g., PHM-27, calcitonin) for a defined period. The reaction is typically performed in the presence of a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.[10]

-

cAMP Quantification: The amount of cAMP produced is measured using various methods, including:

-

Radioimmunoassay (RIA): A competitive binding assay using a labeled cAMP tracer and a specific antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A colorimetric or chemiluminescent assay.[9]

-

Homogeneous Time-Resolved Fluorescence (HTRF): A fluorescence-based assay that measures the competition between native cAMP and a labeled cAMP analog for binding to a specific antibody.[4]

-

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. From this curve, the half-maximal effective concentration (EC50) and the maximum effect (Emax) can be determined.

The following diagram illustrates a general workflow for characterizing a novel agonist for the calcitonin receptor.

References

- 1. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PHM 27 (human) | CAS:118025-43-7 | Potent calcitonin receptor agonist; endogenous analog of human VIP | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. innoprot.com [innoprot.com]

- 5. Calcitonin, human – Agonist of the calcitonin receptor CTR - SB PEPTIDE [sb-peptide.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]

The Insulinotropic Action of PHM-27 on Pancreatic Beta Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine-27 (PHM-27), a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily, plays a role in the complex regulation of glucose homeostasis.[1] Like its structural homologs, pituitary adenylate cyclase-activating polypeptide (PACAP) and VIP, PHM-27 is recognized as a potent potentiator of glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of PHM-27 on beta cells, offering valuable insights for researchers and professionals in the fields of diabetes and drug development.

Core Mechanism of Action: A Multi-faceted Signaling Cascade

The primary mechanism of action of PHM-27 on pancreatic beta cells involves its interaction with G protein-coupled receptors (GPCRs) on the cell surface, initiating a signaling cascade that amplifies the effects of glucose on insulin secretion. This process is critically dependent on the background glucose concentration, with the insulinotropic effects of PHM-27 being most pronounced at stimulatory glucose levels.

Receptor Binding and G Protein Activation

PHM-27, like other members of its peptide family, is known to bind to PACAP/VIP receptors.[2] Pancreatic beta cells express two main types of these receptors: the PACAP-preferring type 1 (PAC1) receptor and the VIP-shared type 2 (VPAC2) receptor.[3] While the precise binding affinities of PHM-27 for these receptors on beta cells require further elucidation, its structural similarity to VIP suggests significant interaction with VPAC2 receptors.[4] Upon binding, these receptors undergo a conformational change, leading to the activation of the stimulatory G protein, Gαs.

Adenylyl Cyclase Activation and cAMP Production

The activated Gαs subunit stimulates membrane-bound adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][5][6] This leads to a rapid and significant increase in intracellular cAMP levels, a key second messenger in this signaling pathway.[3][6]

Downstream Effectors of cAMP: PKA and Epac2

The elevation of intracellular cAMP activates two main downstream effector proteins:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then able to phosphorylate a multitude of target proteins involved in insulin exocytosis.[6]

-

Exchange protein directly activated by cAMP 2 (Epac2): Also known as cAMP-GEFII, Epac2 is a guanine nucleotide exchange factor that is directly activated by cAMP.[7] Epac2 activation contributes to the potentiation of insulin secretion through mechanisms that are distinct from, but complementary to, the PKA pathway.[7]

Modulation of Ion Channel Activity and Calcium Signaling

The activation of PKA and Epac2 leads to the modulation of various ion channels, resulting in an increase in intracellular calcium concentration ([Ca2+]i), a critical trigger for insulin granule exocytosis.[7][8] The key events include:

-

Closure of ATP-sensitive potassium (KATP) channels: PKA-mediated phosphorylation can lead to the closure of KATP channels, causing membrane depolarization.[7]

-

Activation of Voltage-Dependent Calcium Channels (VDCCs): Membrane depolarization triggers the opening of L-type VDCCs, leading to a significant influx of extracellular Ca2+.[9][10]

-

Mobilization of Intracellular Calcium Stores: Both PKA-dependent and -independent mechanisms can lead to the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, further elevating cytosolic Ca2+ levels.[6]

-

Activation of Nonselective Cation Channels (NSCCs): PACAP has been shown to activate NSCCs, contributing to membrane depolarization and potentially allowing for direct Ca2+ entry.[3][11]

Potentiation of Insulin Granule Exocytosis

The culmination of the signaling cascade is the potentiation of insulin granule exocytosis. The elevated [Ca2+]i acts as the primary trigger for the fusion of insulin-containing granules with the plasma membrane. PKA and Epac2 also directly phosphorylate proteins of the exocytotic machinery, enhancing the efficiency of granule docking, priming, and fusion.

Signaling Pathway Diagram

Caption: Signaling pathway of PHM-27 in pancreatic beta cells.

Quantitative Data Summary

While specific quantitative data for PHM-27 is limited in the available literature, the effects of the closely related peptide, PACAP, provide a strong indication of its potential potency.

| Parameter | Peptide | Concentration | Effect | Cell Type/Model | Reference |

| Insulin Secretion | PACAP-27 | 10⁻¹⁴ to 10⁻¹³ M | Stimulation in a glucose-dependent manner | Rat islets | [9] |

| Insulin Secretion | PACAP-27 | 3 pmol/kg/min (infusion) | Increased basal and glucose-stimulated insulin levels | Healthy humans | [12] |

| Intracellular Ca2+ | PACAP-27 | 10⁻¹⁴ to 10⁻¹³ M | Increased [Ca2+]i | Rat islet beta-cells | [9] |

| Intracellular Ca2+ | PACAP-27 | 10 nM | Pronounced rise in [Ca2+]i | βTC-6 cells | [3] |

| cAMP Production | PHM-27 | 11 nM (potency) | Agonist at the human calcitonin receptor, confirmed in cAMP assays | Cells with transiently expressed hCTr | [13] |

Detailed Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To quantify the effect of PHM-27 on insulin secretion from pancreatic beta cells in the presence of low and high glucose concentrations.

Materials:

-

Pancreatic beta-cell line (e.g., MIN6, EndoC-βH1) or isolated pancreatic islets.

-

Krebs-Ringer Bicarbonate Buffer (KRBB) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 1 mM MgCl₂, 2.5 mM CaCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4.

-

Low glucose KRBB (e.g., 2.8 mM glucose).

-

High glucose KRBB (e.g., 16.7 mM glucose).

-

PHM-27 stock solution.

-

ELISA kit for insulin quantification.

Procedure:

-

Cell Culture: Culture beta cells or islets to the desired confluency in appropriate culture medium.

-

Pre-incubation: Wash the cells twice with KRBB containing low glucose. Pre-incubate the cells in low glucose KRBB for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

-

Basal Secretion: Replace the pre-incubation buffer with fresh low glucose KRBB with or without different concentrations of PHM-27. Incubate for 1 hour at 37°C. Collect the supernatant for measurement of basal insulin secretion.

-

Stimulated Secretion: Replace the buffer with high glucose KRBB with or without the same concentrations of PHM-27. Incubate for 1 hour at 37°C. Collect the supernatant for measurement of stimulated insulin secretion.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize insulin secretion to total protein content or DNA content of the cells. Express the results as fold-change over basal secretion or as absolute insulin concentrations.

Intracellular cAMP Measurement

Objective: To measure the effect of PHM-27 on intracellular cAMP levels in pancreatic beta cells.

Materials:

-

Pancreatic beta cells.

-

Stimulation buffer (e.g., KRBB).

-

PHM-27 stock solution.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., ELISA or FRET-based biosensor).

Procedure:

-

Cell Seeding: Seed beta cells in a multi-well plate and culture overnight.

-

Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with a phosphodiesterase inhibitor for 15-30 minutes to prevent cAMP degradation.

-

Stimulation: Add PHM-27 at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

-

Data Analysis: Normalize cAMP levels to the total protein content and express the results as fold-change over control.

Intracellular Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium concentration in response to PHM-27 stimulation.

Materials:

-

Pancreatic beta cells grown on glass coverslips.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Imaging buffer (e.g., HBSS).

-

PHM-27 stock solution.

-

Fluorescence microscope equipped with a ratiometric imaging system or a confocal microscope.

Procedure:

-

Cell Loading: Incubate the cells with the calcium-sensitive dye in imaging buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with imaging buffer to remove excess dye.

-

Imaging: Mount the coverslip on the microscope stage and perfuse with imaging buffer.

-

Baseline Recording: Record the baseline fluorescence for a few minutes.

-

Stimulation: Perfuse the cells with imaging buffer containing PHM-27 at the desired concentration and continue recording the fluorescence changes.

-

Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F₀).

Experimental Workflow Diagram

Caption: Workflow for key experiments on PHM-27's action.

Conclusion

PHM-27 exerts its insulinotropic effects on pancreatic beta cells through a well-defined signaling pathway that is shared with other members of the VIP/secretin/glucagon superfamily. By binding to specific GPCRs, PHM-27 initiates a cascade involving Gαs, adenylyl cyclase, and cAMP, which in turn activates PKA and Epac2. These effectors modulate ion channel activity, leading to an increase in intracellular calcium and the potentiation of glucose-stimulated insulin secretion. A thorough understanding of this mechanism of action is crucial for the development of novel therapeutic strategies targeting the incretin axis for the treatment of type 2 diabetes. Further research is warranted to delineate the precise receptor binding kinetics and quantitative effects of PHM-27 on human beta cells to fully realize its therapeutic potential.

References

- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PACAP/VIP receptors in pancreatic beta-cells: their roles in insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signal Transduction of PACAP and GLP-1 in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of high affinity receptors for vasoactive intestinal peptide on human lymphocytes of B cell lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of adenylyl cyclases, regulation of insulin status, and cell survival by G(alpha)olf in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Metabolic Adaptions/Reprogramming in Islet Beta-Cells in Response to Physiological Stimulators—What Are the Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium influx activates adenylyl cyclase 8 for sustained insulin secretion in rat pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pituitary adenylate cyclase activating polypeptide is an extraordinarily potent intra-pancreatic regulator of insulin secretion from islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pituitary Adenylate Cyclase-Activating Polypeptide Induces the Voltage-Independent Activation of Inward Membrane Currents and Elevation of Intracellular Calcium in HIT-T15 Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signal transduction of PACAP and GLP-1 in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pituitary adenylate cyclase-activating polypeptide stimulates insulin and glucagon secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PHM-27 (human) in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine (PHM-27), the human ortholog of Peptide Histidine Isoleucine (PHI), is a 27-amino acid peptide belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[1][2] Co-synthesized and co-released with VIP, PHM-27 is widely distributed throughout the central and peripheral nervous systems, as well as in the gastrointestinal, respiratory, and reproductive tracts.[1] It exerts its pleiotropic biological effects by interacting with VIP receptors (VPAC1 and VPAC2), which are G-protein coupled receptors.[1][3] This document provides detailed protocols for in vivo studies of human PHM-27 in mice, focusing on its potential roles in metabolic regulation and neurological functions.

Biological Functions and Mechanism of Action

PHM-27 shares a high degree of structural and functional similarity with VIP and PHI.[1] Its biological activities are primarily mediated through the activation of VPAC receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is involved in a variety of physiological processes.

Metabolic Regulation:

-

Hormone Secretion: PHI has been shown to modulate the secretion of pancreatic hormones. In isolated mouse pancreatic islets, PHI stimulates glucagon release in a dose-dependent manner at glucose concentrations of 5.6 and 16.7 mmol/l.[4] In the perfused rat pancreas, PHI stimulates the release of insulin, glucagon, and somatostatin, with the specific effect being dependent on the ambient glucose concentration.[5] However, one in vivo study in mice reported that intravenous injection of PHI at doses between 0.5 and 8.0 nmol/kg did not affect the basal plasma levels of insulin or glucagon.[6]

Neurological Functions:

-

Circadian Rhythms: PHI and VIP are highly expressed in the suprachiasmatic nucleus, the brain's master circadian pacemaker.[7] Studies in VIP/PHI knockout mice have demonstrated that these peptides are critical for the generation of circadian oscillations and their synchronization to light.[7]

-

Neuroprotection: By analogy to VIP and PACAP, PHI is suggested to have neurotrophic and neuroprotective properties, indicating therapeutic potential in neurodegenerative diseases.[1]

Signaling Pathway

PHM-27 binding to VPAC receptors initiates a signaling cascade that primarily involves the activation of the adenylyl cyclase-cAMP-PKA pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB) and subsequent gene transcription. The receptor can also couple to other G-proteins to activate phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) pathways.

Caption: PHM-27 Signaling Pathway.

Experimental Protocols

Protocol 1: Subcutaneous Administration of PHM-27 in Mice

This protocol describes the procedure for single or repeated subcutaneous administration of human PHM-27 to mice to assess its in vivo effects.

Materials:

-

Human PHM-27 peptide (lyophilized)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Sterile insulin syringes with 26-27 gauge needles

-

70% ethanol

-

Animal scale

-

Appropriate mouse restraint device (optional)

Procedure:

-

Peptide Reconstitution:

-

Reconstitute the lyophilized human PHM-27 in sterile saline to the desired stock concentration. For example, to prepare a 100 µM stock solution, dissolve 0.32 mg of PHM-27 (MW ~3200 g/mol ) in 1 mL of saline.

-

Vortex gently to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Animal Preparation:

-

Acclimatize mice to the housing conditions for at least one week before the experiment.